7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has gained attention for its potential biological activities, particularly in cancer research and drug development. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure features a triazolopyrimidine core with bromophenyl and dimethoxyphenyl substituents. This unique configuration is believed to contribute to its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. The triazolopyrimidine core can inhibit or modulate the activity of these targets, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated that compounds within this class exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that triazolopyrimidine derivatives possess significant anticancer properties. For instance, a related derivative was shown to achieve a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), which are crucial in cell cycle regulation and cancer progression. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 11.70 µM against CDK2 .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, derivatives have been tested against human breast cancer (MCF-7) and renal carcinoma (RFX 393) cells, showing promising results in growth inhibition .
Table 2: In Vitro Cytotoxicity Results
Cell Line | Compound | GI% | IC50 (µM) |
---|---|---|---|
MCF-7 | 6s | 84.17 | 11.70 |
RFX 393 | 6t | 69.53 | 19.92 |
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with their biological targets at the molecular level. The binding affinity and orientation of the compound within the active sites of CDK2 and TRKA were analyzed, revealing comparable interactions to established inhibitors .
Properties
IUPAC Name |
7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-25-17-7-6-12(9-18(17)26-2)15-10-16(13-4-3-5-14(20)8-13)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQLHGKCZAVOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.